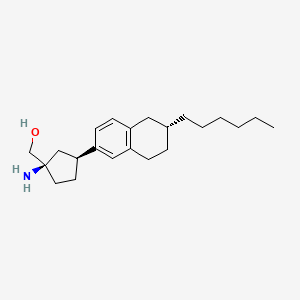

BMS-986104

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Propriétés

Numéro CAS |

1622180-31-7 |

|---|---|

Formule moléculaire |

C22H35NO |

Poids moléculaire |

329.5 g/mol |

Nom IUPAC |

[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |

InChI |

InChI=1S/C22H35NO/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3/t17-,21+,22-/m1/s1 |

Clé InChI |

BPMMYKAHRIEVDH-VOQZNFBZSA-N |

SMILES isomérique |

CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N |

SMILES canonique |

CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-986104

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986104 is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1) that has been investigated for the treatment of autoimmune diseases. It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, this compound-P. The core mechanism of action of this compound-P lies in its "ligand-biased signaling" at the S1P1 receptor. Unlike first-generation S1P1 modulators such as fingolimod (FTY720), which act as full agonists across multiple downstream signaling pathways, this compound-P demonstrates pathway-selective agonism. This biased agonism is characterized by potent and full activation of the Gαi-cAMP signaling pathway, which is crucial for inducing lymphopenia, while exhibiting only partial agonism for β-arrestin recruitment and S1P1 receptor internalization, and significantly weaker agonism for the ERK phosphorylation pathway. This differentiated signaling profile is hypothesized to contribute to a more favorable safety profile, particularly concerning cardiovascular and pulmonary adverse effects, while maintaining therapeutic efficacy in preclinical models of autoimmune disease.

Core Mechanism of Action: Ligand-Biased Signaling at the S1P1 Receptor

This compound is a prodrug that requires in vivo phosphorylation to its active form, this compound-P.[1] This active metabolite is a potent and selective modulator of the S1P1 receptor.[2] The therapeutic effect of S1P1 receptor modulators in autoimmune diseases is primarily attributed to their ability to induce lymphopenia by preventing the egress of lymphocytes from secondary lymphoid organs.[3] This is achieved through the functional antagonism of the S1P1 receptor on lymphocytes.

The key differentiator of this compound-P is its "ligand-biased signaling" profile at the S1P1 receptor.[3] This means that it preferentially activates certain downstream signaling pathways over others, in contrast to a full agonist which would activate all pathways to a similar extent. The preclinical pharmacology of this compound-P has been characterized in comparison to FTY720-phosphate (FTY720-P), the active form of fingolimod.[3]

Quantitative In Vitro Pharmacology

The ligand-biased signaling of this compound-P is evident from its differential activity in various in vitro functional assays. The following table summarizes the key quantitative data from preclinical studies.

| Assay | Parameter | This compound-P | FTY720-P | Reference |

| S1P1 Receptor Binding | Ki (nM) | 0.08 ± 0.02 | 0.06 ± 0.01 | [3] |

| GTPγS Binding | EC50 (nM) | 0.15 ± 0.04 | 0.03 ± 0.01 | [3] |

| Emax (%) | 81 ± 3 | 100 | [3] | |

| cAMP Inhibition | EC50 (nM) | 0.03 ± 0.01 | 0.02 ± 0.01 | [3] |

| Emax (%) | 100 | 100 | [3] | |

| ERK Phosphorylation | EC50 (nM) | 30 ± 5 | 0.03 ± 0.01 | [3] |

| Emax (%) | 100 | 100 | [3] | |

| S1P1 Receptor Internalization | EC50 (nM) | 0.3 ± 0.1 | 0.05 ± 0.02 | [3] |

| Emax (%) | 60 ± 5 | 100 | [3] |

Signaling Pathways

The differential engagement of downstream signaling pathways by this compound-P is central to its mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for understanding and replicating the findings.

In Vitro Assays

1. S1P1 Receptor Binding Assay

-

Objective: To determine the binding affinity of the compound to the S1P1 receptor.

-

Method: Radioligand displacement assay using membranes from CHO cells stably expressing human S1P1 and [³³P]-S1P as the radioligand.

-

Protocol:

-

Prepare assay buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Incubate cell membranes (10 µ g/well ) with [³³P]-S1P (0.1 nM) and varying concentrations of the test compound in a 96-well plate.

-

Incubate for 60 minutes at room temperature.

-

Harvest the membranes onto a filter plate and wash with ice-cold wash buffer (50 mM HEPES, pH 7.4).

-

Measure radioactivity using a liquid scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

2. GTPγS Binding Assay

-

Objective: To measure G-protein activation upon receptor agonism.

-

Method: Scintillation proximity assay (SPA) measuring the binding of [³⁵S]GTPγS to G-proteins in cell membranes.

-

Protocol:

-

Prepare assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Incubate S1P1-expressing cell membranes (5 µ g/well ) with GDP (10 µM), [³⁵S]GTPγS (0.2 nM), and varying concentrations of the test compound.

-

Add WGA-coated SPA beads.

-

Incubate for 90 minutes at room temperature with gentle agitation.

-

Measure radioactivity using a microplate scintillation counter.

-

3. cAMP Inhibition Assay

-

Objective: To assess the functional consequence of Gαi activation.

-

Method: Homogeneous time-resolved fluorescence (HTRF) assay.

-

Protocol:

-

Seed CHO cells expressing human S1P1 in a 96-well plate.

-

Pre-treat cells with forskolin (1 µM) to stimulate cAMP production.

-

Add varying concentrations of the test compound and incubate for 30 minutes.

-

Lyse the cells and add HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the HTRF signal on a compatible plate reader.

-

4. ERK Phosphorylation Assay

-

Objective: To measure the activation of the MAPK/ERK pathway.

-

Method: Cell-based ELISA.

-

Protocol:

-

Seed cells in a 96-well plate and serum-starve overnight.

-

Stimulate cells with varying concentrations of the test compound for 5 minutes.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against phosphorylated ERK (pERK).

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and measure the signal.

-

5. S1P1 Receptor Internalization Assay

-

Objective: To quantify the ligand-induced internalization of the S1P1 receptor.

-

Method: Flow cytometry-based assay using cells expressing an epitope-tagged S1P1 receptor.

-

Protocol:

-

Use cells stably expressing N-terminally FLAG-tagged human S1P1.

-

Treat cells with varying concentrations of the test compound for 30 minutes at 37°C.

-

Stain the cells with a fluorescently labeled anti-FLAG antibody on ice to label surface receptors.

-

Analyze the mean fluorescence intensity by flow cytometry.

-

A decrease in fluorescence indicates receptor internalization.

-

In Vivo Models

1. T-Cell Transfer Model of Colitis

-

Objective: To evaluate the efficacy of this compound in a mouse model of inflammatory bowel disease.

-

Method: Adoptive transfer of naive T cells (CD4⁺CD45RBhigh) into immunodeficient mice.

-

Protocol:

-

Isolate CD4⁺ T cells from the spleens of donor mice.

-

Sort for the CD45RBhigh population using flow cytometry.

-

Inject 4 x 10⁵ sorted cells intraperitoneally into recipient SCID mice.

-

Initiate oral dosing with this compound or vehicle daily, starting from the day of cell transfer.

-

Monitor body weight and clinical signs of colitis weekly.

-

After 5 weeks, euthanize the mice and assess disease severity by colon length, colon weight, and histological analysis.

-

2. Cardiovascular Safety Assessment in Rats

-

Objective: To assess the potential for this compound to induce bradycardia.

-

Method: Telemetry monitoring in conscious, freely moving rats.

-

Protocol:

-

Surgically implant telemetry transmitters in male Sprague-Dawley rats.

-

Allow a recovery period of at least 7 days.

-

Record baseline cardiovascular parameters (heart rate, blood pressure) for 24 hours.

-

Administer a single oral dose of this compound or vehicle.

-

Continuously monitor cardiovascular parameters for at least 24 hours post-dose.

-

3. Pulmonary Safety Assessment in Rats

-

Objective: To evaluate the potential for this compound to cause pulmonary adverse effects.

-

Method: Measurement of lung resistance in anesthetized rats.

-

Protocol:

-

Anesthetize male Sprague-Dawley rats.

-

Intubate and mechanically ventilate the animals.

-

Measure baseline lung resistance.

-

Administer a single oral dose of this compound or vehicle.

-

Measure lung resistance at multiple time points post-dose.

-

Conclusion

This compound represents a second-generation S1P1 receptor modulator with a distinct mechanism of action characterized by ligand-biased signaling. Its ability to fully engage the Gαi-cAMP pathway, leading to robust lymphopenia, while only partially or weakly activating other signaling pathways, such as β-arrestin recruitment and ERK phosphorylation, provides a potential mechanistic basis for its observed efficacy and improved safety profile in preclinical models. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other biased S1P1 receptor modulators.

References

- 1. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986104: A Deep Dive into S1P1 Receptor Selectivity and Biased Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the selective and differentiated profile of BMS-986104, a next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator. Through a detailed examination of its binding affinities, functional activities, and the underlying experimental methodologies, this document provides a comprehensive resource for understanding the unique pharmacological characteristics of this compound.

Executive Summary

This compound is a prodrug that is converted in vivo to its active phosphate metabolite, this compound-P. This active form is a potent and selective S1P1 receptor modulator. A key feature of this compound-P is its demonstration of ligand-biased signaling, distinguishing it from first-generation S1P modulators like fingolimod. While equipotent to fingolimod-phosphate (1-P) in S1P1 binding and Gαi-mediated cAMP signaling, this compound-P exhibits partial agonism in G-protein activation (GTPγS) and receptor internalization assays. Furthermore, it is a significantly weaker agonist for ERK phosphorylation, a pathway linked to potential side effects. This biased signaling profile suggests a potential for an improved safety and tolerability profile, particularly concerning cardiovascular and pulmonary effects, while maintaining efficacy in lymphocyte sequestration.

Quantitative Analysis of Receptor Selectivity and Functional Activity

The selectivity and functional potency of this compound-P have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, comparing its activity with that of fingolimod-phosphate.

Table 1: S1P Receptor Subtype Binding Affinity

| Compound | S1P1 Ki (nM) | S1P2 Ki (nM) | S1P3 Ki (nM) | S1P4 Ki (nM) | S1P5 Ki (nM) |

| This compound-P | 0.15 | >1000 | >1000 | 250 | 1.2 |

| Fingolimod-P (1-P) | 0.15 | >1000 | 0.3 | 0.4 | 0.2 |

Data represents the inhibitory constant (Ki) from radioligand binding assays.

Table 2: S1P1 Receptor Functional Activity

| Assay | Parameter | This compound-P | Fingolimod-P (1-P) |

| cAMP Inhibition | EC50 (nM) | 0.03 | 0.03 |

| % Efficacy vs S1P | 100% | 100% | |

| GTPγS Binding | EC50 (nM) | 0.12 | 0.08 |

| % Efficacy vs S1P | 81% (Partial Agonist) | 100% (Full Agonist) | |

| Receptor Internalization | EC50 (nM) | 0.3 | 0.1 |

| % Efficacy vs S1P | 60% (Partial Agonist) | 100% (Full Agonist) | |

| ERK Phosphorylation | EC50 (nM) | ~300 | 0.3 |

| % Efficacy vs S1P | 100% | 100% |

EC50 represents the half-maximal effective concentration. % Efficacy is relative to the maximal response induced by the endogenous ligand, S1P.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound-P.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound-P for the human S1P receptor subtypes.

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells or human embryonic kidney (HEK) 293 cells stably expressing the respective human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Radioligand: [³³P]S1P was used as the radioligand.

-

Assay Buffer: The binding buffer typically consisted of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), at a pH of 7.4.

-

Procedure: A constant concentration of [³³P]S1P was incubated with the cell membranes and varying concentrations of the unlabeled competitor (this compound-P or fingolimod-P). The reaction was allowed to reach equilibrium.

-

Separation and Detection: The bound and free radioligand were separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter was quantified using a scintillation counter.

-

Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific binding) were determined by non-linear regression analysis. The Ki values were then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to the S1P receptors.

-

Membrane Preparation: Similar to the binding assays, membranes from cells overexpressing the specific S1P receptor subtype were used.

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog, was used.

-

Assay Buffer: The assay buffer contained HEPES, MgCl₂, NaCl, and GDP.

-

Procedure: Membranes were incubated with varying concentrations of the test compound (this compound-P) in the presence of GDP and [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Detection: The amount of [³⁵S]GTPγS bound to the G-proteins was measured by scintillation counting after separation of bound from free radioligand.

-

Data Analysis: The EC50 and maximal efficacy (Emax) were determined from the concentration-response curves.

β-Arrestin Recruitment Assays (Receptor Internalization)

This cell-based assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization.

-

Cell Line: A U2OS cell line stably co-expressing the human S1P1 receptor fused to a fluorescent protein (e.g., GFP) and β-arrestin also fused to a complementary tag was utilized.

-

Principle: Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the intracellular domains of the S1P1 receptor. This recruitment can be visualized and quantified by the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane.

-

Procedure: Cells were plated in multi-well plates and incubated with various concentrations of this compound-P.

-

Detection: High-content imaging systems were used to capture images of the cells and quantify the redistribution of the fluorescent signal, indicating β-arrestin recruitment.

-

Data Analysis: Concentration-response curves were generated to determine the EC50 and Emax for receptor internalization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S1P1 receptor signaling pathways and a typical experimental workflow for assessing receptor selectivity.

In Vivo Activation of BMS-986104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986104 is a next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator developed as a prodrug. Its therapeutic efficacy relies on in vivo bioactivation to its phosphate metabolite, this compound-P. This active moiety then acts as a potent agonist at the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts. This technical guide provides an in-depth overview of the in vivo activation of this compound, including its pharmacokinetic profile, the enzymatic basis of its activation, and detailed experimental protocols for its study.

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in the treatment of autoimmune diseases, most notably multiple sclerosis. This compound was designed as a prodrug to optimize its pharmacokinetic and pharmacodynamic properties, aiming for an improved safety profile compared to earlier S1P receptor modulators. The in vivo phosphorylation of this compound is a critical step in its mechanism of action.

In Vivo Activation and Signaling Pathway

This compound is readily absorbed and systemically distributed following oral administration. The key step in its activation is the phosphorylation of the parent molecule to this compound-P. This enzymatic conversion is primarily mediated by sphingosine kinase 2 (SphK2) . Once formed, this compound-P acts as a high-affinity agonist at the S1P1 receptor on lymphocytes. This engagement initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This results in the sequestration of lymphocytes and a dose-dependent reduction in circulating lymphocyte counts (lymphopenia), which is the intended therapeutic effect.

Quantitative Data

The pharmacokinetic profiles of this compound and its active metabolite, this compound-P, have been characterized in both preclinical species and humans. Below are summary tables of key pharmacokinetic parameters.

Table 1: Preclinical Pharmacokinetics of this compound and this compound-P in Rats

| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| This compound-P | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Note: Specific values from preclinical toxicology studies are typically found in regulatory submission documents and are not always publicly disclosed in detail. |

Table 2: Clinical Pharmacokinetics of this compound and this compound-P in Healthy Male Subjects (Single Ascending Dose Study NCT02211469)[1][2]

| Dose Group | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Metabolite-to-Parent AUC Ratio |

| Dose 1 | This compound | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] |

| This compound-P | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | ||

| Dose 2 | This compound | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] |

| This compound-P | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | ||

| Dose 3 | This compound | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] |

| This compound-P | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | ||

| Note: The detailed results of the Phase 1 clinical trial (NCT02211469) are not fully published in peer-reviewed literature. The data would be available in the final clinical study report. The study was designed to assess these pharmacokinetic parameters.[1] |

Experimental Protocols

In Vitro Phosphorylation of this compound by Sphingosine Kinase 2

This protocol describes a method to assess the in vitro conversion of this compound to this compound-P by recombinant human SphK2.

Materials:

-

Recombinant human Sphingosine Kinase 2 (SphK2)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant SphK2, and this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a stock solution of ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the formation of this compound-P using a validated LC-MS/MS method.

References

BMS-986104: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 is a next-generation, orally available, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, this compound-P. This active moiety functions as a potent, G-protein-biased partial agonist of the S1P1 receptor. This biased signaling profile is a key differentiator from earlier S1P1 modulators, such as fingolimod, and is associated with an improved cardiovascular and pulmonary safety profile in preclinical studies. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound-P, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades.

Core Mechanism of Action: G-Protein-Biased S1P1 Agonism

This compound-P selectively binds to the S1P1 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαi subunit of heterotrimeric G proteins. This interaction initiates a cascade of intracellular signaling events. The "biased agonism" of this compound-P refers to its ability to preferentially activate the G-protein-dependent signaling pathway over other potential pathways, such as β-arrestin recruitment and subsequent receptor internalization. This differential signaling is believed to contribute to its therapeutic efficacy while mitigating some of the adverse effects associated with full S1P1 agonism.

Quantitative Analysis of In Vitro S1P1 Receptor Activity

The following table summarizes the in vitro potency and efficacy of this compound-P in various functional assays compared to the active metabolite of fingolimod, fingolimod-P. The data is compiled from preclinical studies and highlights the partial agonist and biased signaling nature of this compound-P.

| Assay | Parameter | This compound-P | Fingolimod-P | Reference |

| Gαi Activation | ||||

| GTPγS Binding | EC50 (nM) | 0.08 | 0.03 | [1] |

| % Max Response | ~60% (Partial Agonist) | 100% (Full Agonist) | [1] | |

| cAMP Inhibition | EC50 (nM) | 0.03 | 0.02 | [1] |

| % Max Response | 100% (Full Agonist) | 100% (Full Agonist) | [1] | |

| β-Arrestin Pathway | ||||

| S1P1 Receptor Internalization | EC50 (nM) | 1.2 | 0.1 | [1] |

| % Max Response | ~70% (Partial Agonist) | 100% (Full Agonist) | [1] | |

| MAPK Pathway | ||||

| ERK1/2 Phosphorylation | EC50 (nM) | 30 | 0.1 | [1] |

Downstream Signaling Pathways

Activation of the S1P1 receptor by this compound-P primarily triggers Gαi-mediated signaling cascades. The key downstream pathways are detailed below.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway engaged by this compound-P upon binding to S1P1 is the inhibition of adenylyl cyclase. This pathway proceeds as follows:

-

G-Protein Activation: this compound-P binding induces a conformational change in the S1P1 receptor, facilitating the exchange of GDP for GTP on the Gαi subunit.

-

G-Protein Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The Gαi-GTP subunit directly interacts with and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels impact the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing cellular processes such as lymphocyte trafficking.

PI3K/Akt and MAPK/ERK Signaling Pathways

In addition to cAMP modulation, S1P1 receptor activation can also influence other important signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. This compound-P demonstrates partial agonism in activating these pathways.

The activation of these pathways is often initiated by the Gβγ subunit released upon G-protein activation, although Gαi can also play a role. These pathways are critical for regulating cell survival, proliferation, and migration.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound-P at the S1P1 receptor.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are cultured in appropriate media.

-

Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in assay buffer.

-

-

Assay Procedure:

-

Membranes are incubated with varying concentrations of this compound-P in a buffer containing GDP to ensure G-proteins are in an inactive state.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at 30°C for 30-60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are normalized to the maximal response induced by a full agonist (e.g., S1P or fingolimod-P) and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.

-

cAMP Inhibition Assay

This assay quantifies the ability of an agonist to inhibit the production of cAMP, typically after stimulating its synthesis with forskolin.

-

Cell Culture:

-

CHO cells stably expressing the human S1P1 receptor are seeded in multi-well plates.

-

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound-P.

-

Adenylyl cyclase is stimulated with a fixed concentration of forskolin.

-

The incubation is carried out at room temperature for a defined period.

-

Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

-

Data Analysis:

-

The amount of cAMP produced is inversely proportional to the activity of the Gαi-coupled receptor.

-

Data are normalized to the response in the absence of agonist and plotted against the logarithm of the agonist concentration to determine IC50 values.

-

S1P1 Receptor Internalization Assay

This assay measures the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.

-

Cell Culture:

-

Cells (e.g., U2OS or HEK293) stably expressing a fluorescently tagged (e.g., GFP or mCherry) human S1P1 receptor are used.

-

-

Assay Procedure:

-

Cells are seeded in multi-well plates suitable for imaging.

-

Cells are treated with varying concentrations of this compound-P.

-

The incubation is carried out at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor internalization.

-

Cells are fixed with paraformaldehyde.

-

-

Imaging and Analysis:

-

Images are acquired using a high-content imaging system or a fluorescence microscope.

-

The degree of receptor internalization is quantified by measuring the redistribution of fluorescence from the cell surface to intracellular vesicles. Image analysis software is used to determine the number and intensity of fluorescent puncta within the cytoplasm.

-

-

Data Analysis:

-

The internalization response is normalized to the maximal effect induced by a full agonist.

-

Dose-response curves are generated to calculate EC50 values.

-

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway.

-

Cell Culture:

-

Cells expressing the S1P1 receptor are grown in multi-well plates and serum-starved prior to the assay to reduce basal ERK phosphorylation.

-

-

Assay Procedure:

-

Cells are stimulated with various concentrations of this compound-P for a short period (typically 5-15 minutes) at 37°C.

-

The stimulation is stopped by cell lysis in a buffer containing phosphatase and protease inhibitors.

-

-

Detection:

-

The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are quantified using specific antibodies. Common detection methods include:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p-ERK and total ERK.

-

ELISA: A plate-based immunoassay to quantify p-ERK and total ERK levels.

-

In-Cell Western/Flow Cytometry: Intracellular staining with fluorescently labeled antibodies followed by detection.

-

-

-

Data Analysis:

-

The ratio of p-ERK to total ERK is calculated for each condition.

-

Data are normalized to the maximal response of a full agonist and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.

-

Conclusion

This compound represents a significant advancement in the field of S1P1 receptor modulation. Its active metabolite, this compound-P, exhibits a distinct G-protein-biased signaling profile, characterized by potent activation of the Gαi-cAMP pathway and partial agonism in β-arrestin-mediated receptor internalization and MAPK/ERK signaling. This nuanced mechanism of action is thought to underpin its therapeutic efficacy in autoimmune diseases while offering an improved safety profile. The detailed understanding of these downstream signaling pathways and the methodologies to assess them are crucial for the continued development and characterization of this and future generations of S1P1 receptor modulators.

References

The Pharmacokinetic Profile of BMS-986104 and its Active Phosphate Metabolite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 is a next-generation sphingosine-1-phosphate receptor 1 (S1P1R) modulator that has been investigated for the treatment of autoimmune diseases. As a prodrug, this compound undergoes in vivo phosphorylation to form its pharmacologically active metabolite, this compound-phosphate (this compound-P). This active metabolite is a selective and biased agonist at the S1P1 receptor. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound and this compound-P, details of the experimental protocols used in their assessment, and a visualization of the relevant signaling pathway.

Mechanism of Action: Biased Agonism at the S1P1 Receptor

This compound-P exerts its therapeutic effect through biased agonism at the S1P1 receptor. Unlike full agonists such as fingolimod-phosphate, which activate both G-protein and β-arrestin signaling pathways, this compound-P preferentially activates the Gαi-coupled signaling cascade. This leads to the desired therapeutic effect of lymphocyte sequestration in the lymph nodes, resulting in peripheral lymphopenia. The reduced engagement of the β-arrestin pathway is thought to contribute to an improved safety profile, particularly with regard to cardiovascular side effects like bradycardia, which are associated with S1P1R internalization mediated by β-arrestin.[1][2]

S1P1 Receptor Signaling Pathway

The following diagram illustrates the biased agonism of this compound-P at the S1P1 receptor.

Caption: Biased agonism of this compound-P at the S1P1 receptor.

Pharmacokinetics

Preclinical Pharmacokinetics in Mice

A preclinical study in mice characterized the pharmacokinetic profiles of both this compound and its active phosphate metabolite following oral and intravenous administration. The key parameters are summarized in the table below.[2]

| Parameter | This compound (3d) | This compound-P (3d-P) |

| Oral Dose (mg/kg) | 1 | - |

| Intravenous Dose (mg/kg) | 0.5 | - |

| Cmax (μM) | 0.021 | 0.049 |

| Tmax (h) | 6.0 | 24 |

Table 1: Pharmacokinetic parameters of this compound and this compound-P in mice.[2]

Clinical Pharmacokinetics in Healthy Male Subjects

A Phase 1, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469, IM001-001) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.[3] While the study is completed, the quantitative pharmacokinetic results have not been publicly disclosed. The study was designed to measure the following pharmacokinetic parameters for this compound:

-

Maximum observed blood concentration (Cmax)

-

Time of maximum observed blood concentration (Tmax)

-

Terminal half-life (T-HALF)

-

Area under the blood concentration-time curve from time zero to the time of the last quantifiable concentration (AUC(0-T))

-

Area under the blood concentration-time curve from time zero extrapolated to infinite time (AUC(INF))

-

Apparent total clearance (CLT/F)

-

Apparent volume of distribution during the terminal phase (Vz/F)

One publication mentioned a long pharmacokinetic half-life of 18 days for this compound in the clinic, with limited formation of the active phosphate metabolite.[4]

Experimental Protocols

Bioanalytical Method for Quantification in Preclinical Studies

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of this compound and this compound-P in rat blood.[4]

Sample Preparation:

-

Blood samples were collected and stabilized.

-

Analytes were extracted from blood lysate.

LC-MS/MS System:

-

Chromatography: Not specified

-

Mass Spectrometry: Tandem mass spectrometry

-

Ionization Mode: Positive ion electrospray

Method Validation:

-

Calibration Curve Range:

-

This compound: 2.00 to 2000 ng/mL

-

This compound-P: 4.00 to 4000 ng/mL

-

-

Regression Model: 1/x2 weighted linear regression

-

Intra-assay Precision (%CV): Within ±5.0%

-

Inter-assay Precision (%CV): Within ±4.9%

-

Assay Accuracy: Within ±5.8% of nominal values

This validated method was successfully applied to support multiple preclinical toxicity studies.[4]

Phase 1 Single Ascending Dose Clinical Trial Design (NCT02211469)

The following diagram outlines the workflow of the Phase 1 clinical trial.

Caption: Workflow of the Phase 1 Single Ascending Dose Study.

Study Design:

-

Type: Interventional, Randomized, Placebo-Controlled, Double-Blind, Parallel Assignment

-

Primary Purpose: Treatment

-

Population: Healthy male subjects

-

Intervention: Single oral doses of this compound or placebo in ascending dose cohorts.

-

Primary Outcome Measures:

-

Incidence of adverse events

-

Change in ECG heart rate

-

Nadir absolute lymphocyte count

-

Conclusion

This compound is a prodrug that is converted to the active, S1P1 receptor biased agonist, this compound-P. Preclinical pharmacokinetic studies in mice have characterized the absorption and metabolic conversion of the parent drug to its active form. A Phase 1 clinical trial in healthy volunteers has been completed, but the detailed pharmacokinetic results are not yet publicly available. The development of a validated LC-MS/MS method has enabled the reliable quantification of both the parent drug and its active metabolite in preclinical species, which is crucial for establishing a clear understanding of the exposure-response relationship. The biased agonism of this compound-P represents a promising approach to selectively achieve the desired immunomodulatory effects while potentially minimizing mechanism-based side effects. Further disclosure of the clinical pharmacokinetic and pharmacodynamic data will be essential for the continued development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Healthy Male Subjects | BMS Study Connect [bmsstudyconnect.com]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cellular Targets of BMS-986104-P

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 is a prodrug that is rapidly converted in vivo to its pharmacologically active phosphate metabolite, this compound-P. This molecule is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs. By acting as a functional antagonist at the S1P1 receptor, this compound-P prevents the egress of lymphocytes, thereby reducing the number of circulating lymphocytes and mitigating their infiltration into tissues. This mechanism of action makes this compound-P a promising therapeutic candidate for autoimmune diseases. This technical guide provides a comprehensive overview of the cellular targets of this compound-P, including quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound-P in comparison to the active phosphate form of fingolimod (1-P), a known S1P receptor modulator.

Table 1: In Vitro Binding and Functional Activity of this compound-P at the Human S1P1 Receptor [1]

| Assay | This compound-P (3d-P) | Fingolimod-P (1-P) |

| hS1P1 Binding (IC50, nM) | 0.010 ± 0.004 (n=7) | 0.014 ± 0.006 (n=6) |

| hS1P1 cAMP (EC50, nM) | 0.005 ± 0.001 (n=3) | 0.005 ± 0.001 (n=3) |

| hS1P1 cAMP (%Ymax) | 100% | 100% |

| hS1P1 GTPγS (%Emax vs S1P) | 81% | Not Reported |

| hS1P1 Internalization (%Emax vs 1-P) | Partial Agonist | Full Agonist |

| hS1P1 ERK-P (EC50, nM) | ~10 | ~0.01 |

Table 2: Selectivity Profile of this compound-P

While specific Ki values for all S1P receptor subtypes are not publicly available, functional data indicates that this compound-P is a selective S1P1 receptor modulator. It demonstrates partial agonist activity in the S1P1 GTPγS assay and did not show activity in the S1P3 GTPγS assay when tested in antagonist mode, suggesting a differentiated profile compared to less selective S1P receptor modulators.[1]

Signaling Pathways and Experimental Workflows

S1P1 Receptor Signaling Pathway

This compound-P, the active phosphate metabolite of the prodrug this compound, selectively binds to the S1P1 receptor. This binding initiates downstream signaling cascades. As a partial agonist, it doesn't elicit the full response of the endogenous ligand, sphingosine-1-phosphate (S1P). This leads to the internalization of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity of a compound to its target receptor using a radiolabeled ligand. The assay measures the displacement of a known radioactive ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki).

Experimental Workflow: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for the key assays cited. For the specific conditions used for this compound-P, it is recommended to consult the supplementary information of the primary literature.[1]

S1P1 Radioligand Binding Assay[2]

-

Membrane Preparation:

-

Culture cells stably expressing the human S1P1 receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).

-

A fixed concentration of radioligand (e.g., [32P]S1P).

-

Varying concentrations of the unlabeled competitor (this compound-P).

-

The prepared cell membranes.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay[3][4][5][6]

-

Membrane Preparation:

-

Follow the same procedure as for the radioligand binding assay to obtain cell membranes expressing the S1P1 receptor.

-

-

Assay Reaction:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (to ensure binding of [35S]GTPγS is agonist-dependent).

-

Varying concentrations of the agonist (this compound-P).

-

The prepared cell membranes.

-

-

Pre-incubate the plate at 30°C for a short period.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined time (e.g., 30-60 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from all measurements.

-

Plot the specific [35S]GTPγS binding against the log concentration of the agonist.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) using non-linear regression.

-

S1P1 Receptor Internalization Assay[7][8][9][10][11]

-

Cell Culture and Treatment:

-

Plate cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) in a suitable format for imaging (e.g., 96-well imaging plates).

-

Allow cells to adhere and grow to an appropriate confluency.

-

Serum-starve the cells for a few hours before the experiment to reduce basal receptor activation.

-

Treat the cells with varying concentrations of this compound-P or a control agonist for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Staining and Imaging:

-

Fix the cells with paraformaldehyde.

-

If necessary, stain the nuclei with a fluorescent dye (e.g., DAPI or Hoechst) to aid in cell segmentation during image analysis.

-

Acquire images using a high-content imaging system or a confocal microscope.

-

-

Image Analysis:

-

Use image analysis software to identify individual cells and quantify the amount of fluorescently tagged receptor at the plasma membrane versus in intracellular vesicles.

-

The degree of internalization is typically expressed as the ratio of intracellular to total fluorescence or the decrease in membrane fluorescence.

-

-

Data Analysis:

-

Plot the measure of internalization against the log concentration of the agonist.

-

Determine the EC50 and Emax for receptor internalization using non-linear regression.

-

Conclusion

This compound-P is a potent and selective S1P1 receptor modulator that acts as a partial agonist, leading to functional antagonism and subsequent lymphocyte sequestration. The in-depth understanding of its interaction with the S1P1 receptor, as detailed in this guide through quantitative data and experimental methodologies, is crucial for the ongoing research and development of this compound as a potential therapeutic for autoimmune disorders. The provided diagrams and protocols offer a foundational resource for scientists and researchers in the field.

References

In-Depth Technical Guide: BMS-986104 and its Modulation of Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986104 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated for its role in controlling lymphocyte trafficking, a key process in immune surveillance and the pathogenesis of autoimmune diseases. As a prodrug, this compound is phosphorylated in vivo to its active metabolite, this compound-P, which then acts as a functional antagonist at the S1P1 receptor. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data related to lymphocyte trafficking, and detailed experimental protocols.

Introduction: The Role of S1P1 in Lymphocyte Egress

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is a critical step in the immune response. This process is tightly regulated by the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph than in the lymphoid tissues. Lymphocytes express S1P1 receptors, and the binding of S1P to these receptors is a crucial signal for their exit from the lymphoid organs into circulation.

Modulation of the S1P1 receptor has emerged as a therapeutic strategy for autoimmune diseases. By preventing the egress of lymphocytes, S1P1 modulators can reduce the infiltration of these immune cells into sites of inflammation, thereby ameliorating disease pathology.

Mechanism of Action of this compound

This compound is a small molecule prodrug that, upon oral administration, is converted to its active phosphate metabolite, this compound-P.[1] This active form is a potent agonist at the S1P1 receptor. However, its prolonged activation of the receptor leads to the internalization and degradation of S1P1, effectively rendering the lymphocytes insensitive to the endogenous S1P gradient. This functional antagonism blocks the egress of lymphocytes from lymphoid tissues, leading to a dose-dependent reduction in peripheral lymphocyte counts, a state known as lymphopenia. A key characteristic of this compound is its "biased signaling," which differentiates it from other S1P1 modulators like fingolimod by having a potentially improved safety profile, particularly concerning cardiovascular and pulmonary effects.[1]

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of this compound-P on the S1P1 receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound-P

| Assay | Cell Line | Parameter | Value |

| GTPγS Binding | CHO cells expressing human S1P1 | EC50 | 0.2 nM |

| Receptor Internalization | CHO cells expressing human S1P1 | EC50 | 1.5 nM |

| % Internalization at 100 nM | ~60% |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

| Animal Model | Dose (mg/kg, oral) | Time Point | % Lymphocyte Reduction |

| Healthy Mice | 1 | 24 hours | ~70% |

| Experimental Autoimmune Encephalomyelitis (EAE) | 0.3 | Daily | Significant reduction in disease severity |

| T-cell Transfer Colitis | 1 | Daily | Significant reduction in disease severity |

Clinical Data: Phase I Study in Healthy Volunteers

A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.[2] The primary pharmacodynamic endpoint was the reduction in absolute lymphocyte count (ALC).

Table 3: Pharmacodynamic Endpoints from Phase I Study (NCT02211469) [2]

| Parameter | Description |

| Primary Objective | Achieve a 50% to 70% reduction in absolute lymphocyte count. |

| Secondary Endpoints | Time to nadir of absolute lymphocyte count. |

| Percent reduction in absolute lymphocyte count from baseline to nadir. |

While the full dose-escalation and corresponding lymphocyte reduction data from this trial are not publicly available in detail, the study aimed to establish a dose that achieves a significant and sustained reduction in peripheral lymphocytes.

Experimental Protocols

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors, such as S1P1.

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA, pH 7.4.

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound-P, 0.1 nM [35S]GTPγS, and 10 μM GDP in the assay buffer.

-

Incubation: The reaction is incubated at 30°C for 60 minutes.

-

Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate. The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The EC50 values are determined by non-linear regression analysis of the concentration-response curves.

S1P1 Receptor Internalization Assay

This assay quantifies the ability of a ligand to induce the internalization of the S1P1 receptor from the cell surface.

-

Cell Culture: CHO cells stably expressing a tagged human S1P1 receptor (e.g., with a fluorescent protein) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound-P for a defined period (e.g., 1-4 hours) at 37°C.

-

Staining and Imaging: Cell surface receptors are labeled with a specific antibody conjugated to a fluorophore. The cells are then fixed and imaged using high-content microscopy or flow cytometry.

-

Quantification: The amount of receptor internalization is quantified by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.

-

Data Analysis: The EC50 and maximal percentage of internalization are calculated from the concentration-response curves.

In Vivo Lymphocyte Counting in Mice

This protocol is used to assess the pharmacodynamic effect of this compound on peripheral lymphocyte counts.

-

Animal Dosing: Mice (e.g., C57BL/6) are administered a single oral dose of this compound or vehicle.

-

Blood Collection: At various time points post-dose (e.g., 4, 24, 48 hours), a small volume of blood is collected from the tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

-

Lymphocyte Staining: The whole blood is incubated with a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations (e.g., anti-CD4, anti-CD8, anti-B220).

-

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

-

Flow Cytometry: The stained lymphocytes are analyzed on a flow cytometer to determine the absolute counts of different lymphocyte subsets.

-

Data Analysis: The percentage reduction in lymphocyte counts is calculated relative to the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound

Caption: this compound-P signaling pathway at the S1P1 receptor.

Experimental Workflow for In Vivo Lymphocyte Counting

References

Preclinical Profile of BMS-986104: A Differentiated S1P1 Receptor Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986104 is a novel, orally bioavailable small molecule that acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Developed by Bristol-Myers Squibb, it represents a second-generation S1P1 modulator designed to offer an improved safety profile compared to the first-in-class drug, fingolimod.[1][3] Fingolimod, while effective in treating relapsing-remitting multiple sclerosis, is associated with dose-dependent bradycardia upon initiation of therapy.[1][2] this compound was engineered to be a biased agonist, demonstrating partial agonism in receptor internalization, which is thought to contribute to its differentiated safety profile, particularly concerning cardiovascular and pulmonary effects.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

Data Presentation

In Vitro Pharmacology of this compound Phosphate

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-P. The following table summarizes the in vitro activity of this compound-P in various functional assays. While specific EC50/IC50 values from the primary publication are not publicly available, the compound has been reported to be highly potent.

| Assay Type | Receptor Target | Cell Line/System | Potency/Efficacy | Reference |

| GTPγS Binding Assay | Human S1P1 | Recombinant cell membranes | Highly potent agonist. This assay measures the initial step of G-protein activation following receptor binding. | Based on qualitative descriptions in preclinical publications.[4] |

| cAMP Inhibition Assay | Human S1P1 | CHO cells | Highly potent in inhibiting forskolin-stimulated cAMP accumulation, indicating robust Gαi signaling. This compound displayed significant bias for cAMP over ERK1/2 and internalization.[4] | Based on qualitative descriptions in preclinical publications.[4] |

| ERK Phosphorylation Assay | Human S1P1 | CHO cells | Potent agonist. This assay measures downstream signaling through the MAPK/ERK pathway. | Based on qualitative descriptions in preclinical publications.[4] |

| Receptor Internalization Assay | Human S1P1 | CHO cells | Partial agonist. This biased agonism, leading to less receptor internalization compared to full agonists, is a key differentiating feature of this compound.[4] | Based on qualitative descriptions in preclinical publications.[4] |

In Vivo Efficacy of this compound

This compound has demonstrated efficacy in rodent models of autoimmune diseases. The following tables summarize the key findings. Quantitative data from the primary publication are not fully available; therefore, the results are presented with qualitative descriptions based on the available literature.

T-Cell Transfer Colitis Model in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Key Findings |

| Vehicle | - | Progressive weight loss and significant shortening of the colon. |

| This compound | Not Specified | Dose-dependent inhibition of body weight loss and prevention of colon shortening, demonstrating efficacy equivalent to fingolimod in this model.[1][2] |

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Key Findings |

| Vehicle | - | Development of characteristic clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis. |

| This compound | Not Specified | Comparable efficacy to fingolimod in reducing the clinical severity of EAE.[4] The compound has also been noted for its potential remyelinating effects in a three-dimensional brain cell culture assay, which is relevant to the pathology of multiple sclerosis.[4] |

Preclinical Pharmacokinetics of this compound

Pharmacokinetic properties of this compound have been evaluated in preclinical species.

| Species | Route of Administration | Key Parameters (Units) |

| Rat | Oral (p.o.) | Tmax: Not Specified Cmax: Not Specified Bioavailability: Not Specified this compound functions as a prodrug and is converted to the active phosphate metabolite, this compound-P, in vivo.[4] |

| Mouse | Oral (p.o.) | Tmax: Not Specified Cmax: Not Specified Bioavailability: Not Specified The compound has been shown to be orally bioavailable in mice. |

Experimental Protocols

In Vitro Assays

GTPγS Binding Assay

-

Objective: To determine the agonist activity of this compound-P at the S1P1 receptor by measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.

-

Methodology:

-

Membranes from cells recombinantly expressing human S1P1 are prepared.

-

Membranes are incubated with varying concentrations of this compound-P in the presence of GDP and [35S]GTPγS.

-

The reaction is allowed to proceed at 30°C for a defined period.

-

The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.

-

The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.

-

Data are analyzed to determine the EC50 value.

-

Receptor Internalization Assay

-

Objective: To quantify the extent of S1P1 receptor internalization induced by this compound-P.

-

Methodology:

-

CHO cells stably expressing a tagged human S1P1 receptor (e.g., FLAG or HA tag) are used.

-

Cells are treated with varying concentrations of this compound-P for a specific duration at 37°C.

-

The amount of receptor remaining on the cell surface is quantified using an antibody-based detection method (e.g., ELISA or flow cytometry) targeting the extracellular tag.

-

The percentage of receptor internalization is calculated relative to untreated cells.

-

Data are analyzed to determine the EC50 and the maximal extent of internalization.

-

In Vivo Models

T-Cell Transfer Model of Colitis

-

Objective: To evaluate the efficacy of this compound in a T-cell-mediated model of inflammatory bowel disease.

-

Methodology:

-

A naive CD4+ T cell population (CD4+CD45RBhigh) is isolated from the spleens of donor mice.

-

These naive T cells are adoptively transferred into immunodeficient recipient mice (e.g., SCID or Rag1-/-).

-

The recipient mice develop colitis over several weeks, characterized by weight loss, diarrhea, and colonic inflammation.

-

This compound or vehicle is administered orally to the mice, typically starting before or at the onset of clinical signs.

-

Body weight is monitored regularly.

-

At the end of the study, the colons are excised, and their length and weight are measured. Histopathological analysis is performed to assess the degree of inflammation.

-

Experimental Autoimmune Encephalomyelitis (EAE)

-

Objective: To assess the therapeutic potential of this compound in a widely used animal model of multiple sclerosis.

-

Methodology:

-

EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).

-

Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

-

Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).

-

This compound or vehicle is administered orally, either prophylactically (before disease onset) or therapeutically (after disease onset).

-

The primary endpoint is the clinical score. Secondary endpoints can include body weight changes and histological analysis of the spinal cord to assess inflammation and demyelination.

-

Mandatory Visualization

Caption: S1P1 Receptor Signaling Pathway of this compound-P.

Caption: Preclinical Evaluation Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for BMS-986104 in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1] As a prodrug, it is converted in vivo to its active phosphate metabolite, which then acts as a biased agonist at the S1P1 receptor. This biased agonism, primarily signaling through the Gαi pathway with only partial induction of β-arrestin recruitment and receptor internalization, is thought to contribute to its efficacy in autoimmune models while potentially offering an improved safety profile compared to less selective S1P receptor modulators like fingolimod.[2] Preclinical studies have demonstrated the efficacy of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model widely used to study the pathophysiology of multiple sclerosis.[1]

These application notes provide a detailed protocol for the use of this compound in a standard EAE model, along with data presentation guidelines and a diagram of the relevant signaling pathway.

Signaling Pathway of this compound

This compound, through its active phosphate metabolite, selectively targets the S1P1 receptor. Its mechanism of action is characterized by biased agonism. Upon binding to the S1P1 receptor on lymphocytes, it preferentially activates the Gαi signaling cascade. This inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling pathway is crucial for inhibiting the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system.

Unlike pan-S1P receptor agonists, this compound is a partial agonist for β-arrestin recruitment, leading to less pronounced receptor internalization and degradation. This property is hypothesized to contribute to a more favorable safety profile, particularly concerning cardiovascular side effects associated with other S1P receptor modulators.

Experimental Protocols

The following is a representative protocol for evaluating the efficacy of this compound in a murine EAE model induced by myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in C57BL/6 mice. This model recapitulates many of the immunological and neuropathological features of multiple sclerosis.

Experimental Workflow

Materials

-

Animals: Female C57BL/6 mice, 8-10 weeks old.

-

Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

-

Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Toxin: Pertussis toxin.

-

Test Compound: this compound.

-

Vehicle: Appropriate vehicle for this compound solubilization (e.g., 0.5% methylcellulose in water).

Procedure

-

EAE Induction (Day 0):

-

Prepare an emulsion of MOG35-55 peptide in CFA (1:1 ratio). A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

-

Anesthetize mice and administer a total of 200 µL of the emulsion subcutaneously (s.c.) over two sites on the flank.

-

Administer 200 ng of pertussis toxin intraperitoneally (i.p.).

-

-

Pertussis Toxin Boost (Day 2):

-

Administer a second dose of 200 ng of pertussis toxin i.p.

-

-

Compound Administration:

-

Prophylactic Treatment: Begin daily administration of this compound or vehicle on Day 0.

-

Therapeutic Treatment: Begin daily administration upon the first signs of clinical symptoms (typically around Day 10-12).

-

Route of Administration: Oral gavage is a common route for this compound.

-

Dosage: Based on preclinical studies of similar S1P1 modulators, a starting dose range could be 0.1 to 10 mg/kg. Dose-response studies are recommended to determine the optimal effective dose.

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and record their body weight.

-

Clinical scoring should be performed by a blinded observer according to a standardized scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or wobbly gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund or dead.

-

-

-

Endpoint and Tissue Collection:

-

The experiment is typically terminated between Day 21 and Day 28 post-induction.

-

At the endpoint, mice are euthanized, and tissues (spinal cord, brain, spleen, lymph nodes) are collected for further analysis.

-

Histological Analysis

-

Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Dissect the spinal cord and post-fix in 4% PFA.

-

Process the tissue for paraffin embedding and sectioning.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Luxol Fast Blue (LFB) to assess demyelination.

-

Score the sections for the degree of cellular infiltration and the extent of demyelination.

Flow Cytometry

-

Isolate mononuclear cells from the brain and spinal cord by mechanical dissociation and density gradient centrifugation.

-

Prepare single-cell suspensions from spleens and lymph nodes.

-

Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, B220, CD11b) to quantify different immune cell populations in the CNS and peripheral lymphoid organs.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Clinical EAE Parameters

| Treatment Group | Mean Day of Onset | Mean Maximum Clinical Score | Cumulative Disease Index |

| Vehicle | |||

| This compound (Dose 1) | |||

| This compound (Dose 2) | |||

| Positive Control (e.g., Fingolimod) |

Table 2: Histopathological Analysis of Spinal Cord

| Treatment Group | Inflammation Score (H&E) | Demyelination Score (LFB) |

| Vehicle | ||

| This compound (Dose 1) | ||

| This compound (Dose 2) | ||

| Positive Control |

Table 3: Immune Cell Infiltration in the CNS (Flow Cytometry)

| Treatment Group | CD4+ T Cells (%) | CD8+ T Cells (%) | B220+ B Cells (%) | CD11b+ Myeloid Cells (%) |

| Vehicle | ||||

| This compound (Dose 1) | ||||

| This compound (Dose 2) | ||||

| Positive Control |

Conclusion

This compound represents a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. The provided protocols and guidelines offer a framework for the preclinical evaluation of this compound in the EAE model. Rigorous experimental design, including appropriate controls and blinded assessment, is crucial for obtaining reliable and reproducible data. The biased agonism of this compound at the S1P1 receptor provides a strong rationale for its investigation as a differentiated immunomodulatory agent.

References

Application Notes and Protocols: Evaluating BMS-986104 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Audience: Researchers, scientists, and drug development professionals in the fields of neuroimmunology, autoimmune diseases, and pharmacology.

Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, Multiple Sclerosis (MS).[1] It recapitulates key pathological features of MS, including central nervous system (CNS) inflammation, demyelination, and axonal damage, driven by autoreactive T cells.[1][2][3] BMS-986104 is a novel, orally administered modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[4][5] Its mechanism of action involves preventing the migration of lymphocytes from secondary lymphoid organs into the bloodstream, thereby reducing their infiltration into the CNS.[4] Preclinical studies have shown that this compound induces a significant reduction in peripheral blood lymphocytes and has demonstrated efficacy in a T-cell transfer colitis model, with a potentially improved cardiovascular and pulmonary safety profile compared to earlier generation S1P modulators like fingolimod.[4][5]

These notes provide a comprehensive protocol for evaluating the therapeutic potential of this compound in the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice, a standard model for chronic progressive MS.[6][7]

Signaling Pathway and Mechanism of Action

This compound functions by modulating the S1P1 receptor, which is critical for regulating the egress of lymphocytes from lymph nodes. Normally, a high concentration of S1P in the blood acts as a chemoattractant, guiding lymphocytes to exit the lymph nodes via efferent vessels. This compound, as an S1P1 modulator, binds to this receptor on the lymphocyte surface. This binding leads to the internalization and desensitization of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[4][8] Consequently, the lymphocytes are sequestered within the lymph nodes, preventing their entry into circulation and subsequent infiltration into the CNS, which is a key step in the pathogenesis of EAE and MS.[4]

Quantitative Preclinical Data

The following table summarizes the pharmacodynamic effect of this compound on peripheral blood lymphocyte counts in mice 24 hours after a single oral dose. This data is crucial for dose selection in EAE studies.

| Compound | Dose (mg/kg) | Vehicle Lymphocyte Count (x10³/mm³) | Compound Lymphocyte Count (x10³/mm³) | Percent Reduction |

| This compound | 0.5 | 5.39 | Data not specified | Data not specified |

| 1 | 5.86 | 0.7 | 87% | |

| 10 | 5.39 | Data not specified | Significant Decrease | |

| 30 | 5.39 | Data not specified | Significant Decrease | |

| Data derived from preclinical studies in mice.[4] The vehicle used was PEG300. |

Experimental Protocols

EAE Induction in C57BL/6 Mice (Chronic Progressive Model)

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[7][9]

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra).

-

Pertussis toxin (PTX).[2]

-

Sterile Phosphate-Buffered Saline (PBS).

-

Isoflurane for anesthesia.

-

1 mL syringes with 27G needles.

Procedure:

-

Antigen Emulsion Preparation:

-

On the day of immunization (Day 0), prepare a 1:1 emulsion of MOG₃₅₋₅₅/PBS and CFA.

-

A typical final concentration is 1 mg/mL of MOG₃₅₋₅₅ in the emulsion. For a 200 µg dose per mouse, this would be 200 µL of emulsion.

-

To create the emulsion, connect two Luer-lock syringes with a stopcock or emulsifying needle and pass the mixture back and forth until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Anesthetize mice lightly with isoflurane.

-

Inject a total of 200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the upper back (100 µL per site).

-

-

Pertussis Toxin Administration:

This compound Administration (Prophylactic Treatment)

Materials:

-

This compound.

-

Vehicle for solubilization (e.g., PEG300, as used in preclinical studies).[4]

-

Oral gavage needles.

Procedure:

-

Preparation: Prepare a stock solution of this compound in the chosen vehicle. Doses between 1 mg/kg and 10 mg/kg are suggested based on preclinical data showing significant lymphocyte reduction.[4]

-

Administration:

-